molecular formula C7H11NO2S2 B1582581 Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate CAS No. 22623-71-8

Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate

Cat. No.: B1582581
CAS No.: 22623-71-8
M. Wt: 205.3 g/mol
InChI Key: DCYVIFAPBYXCSR-UHFFFAOYSA-N
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Description

Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Functionalized thiazolidine derivatives.

Scientific Research Applications

Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate is unique due to its specific combination of a thiazolidine ring with a propanoate ester moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-10-6(9)2-3-8-4-5-12-7(8)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYVIFAPBYXCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945283
Record name Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22623-71-8
Record name NSC122632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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